molecular formula C13H17FN2O B8109535 N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine

Cat. No.: B8109535
M. Wt: 236.28 g/mol
InChI Key: LXCJXVRSQHKXCM-UHFFFAOYSA-N
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Description

N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorophenyl group and an oxa-azaspiro structure makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine typically involves multistep organic reactions. One common method includes the condensation of 3-fluoroaniline with a suitable spirocyclic precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce various amines.

Scientific Research Applications

N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the spirocyclic structure may contribute to the compound’s stability and bioavailability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonane: Lacks the amine group, which may affect its reactivity and applications.

    N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-2-amine: Differing position of the amine group can lead to variations in chemical behavior and biological activity.

    N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-ol: The presence of a hydroxyl group instead of an amine can significantly alter its properties.

Uniqueness

N-(3-Fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine stands out due to its specific combination of functional groups and spirocyclic structure. This unique arrangement provides distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-oxa-7-azaspiro[4.4]nonan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c14-10-2-1-3-11(6-10)16-12-7-13(17-8-12)4-5-15-9-13/h1-3,6,12,15-16H,4-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCJXVRSQHKXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(CO2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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